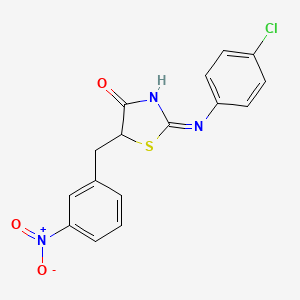

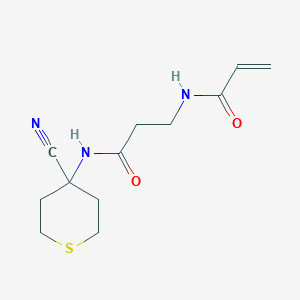

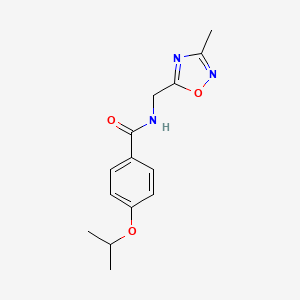

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one, also known as CNB-001, is a synthetic compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Evaluation

A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for its in vitro antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, while another demonstrated substantial anticancer activity. The study highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).

Antitubercular Activity

Research on thiazolidinone derivatives has also shown promising antitubercular activity. One study synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, which were evaluated against Mycobacterium tuberculosis. The structural confirmation of these compounds was achieved through various chemical and spectral analyses (Samadhiya et al., 2014).

Mechanism of Action and SAR Studies

Further studies have aimed at understanding the structure-activity relationship (SAR) and the mechanism of action of these compounds. For example, a study synthesized 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) analogues to establish their structure-activity relationship and mechanism of action against Mycobacterium tuberculosis. The results identified several active compounds against mycobacterial enzymes, suggesting directions for further modifications and screenings (Samala et al., 2014).

Synthetic Approaches and Spectroscopic Identification

There has been considerable interest in developing efficient synthetic methods for these compounds. For instance, an efficient one-pot, three-component synthesis method using ionic liquid-tethered 2-aminobenzimidazoles was reported, which simplifies the production process of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines (Chen et al., 2016).

Biological Importance and Anticonvulsant Activity

Thiazolidinone derivatives have also been investigated for their biological importance and potential anticonvulsant activity. A study synthesized N-2-[-{2-substitutedphenyl-4-oxo-5-(substitutedbenzylidene)-1, 3-thiazolidine}imino]-ethyl-6-nitroindazole compounds and screened them for antibacterial, antifungal, and antitubercular activities, showcasing the versatility of these compounds in pharmaceutical research (Samadhiya et al., 2014).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-11-4-6-12(7-5-11)18-16-19-15(21)14(24-16)9-10-2-1-3-13(8-10)20(22)23/h1-8,14H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQWYLXGIKBTOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)

![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)

![3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2688602.png)